Cas no 1806296-05-8 (Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate)

メチル3-シアノ-5-メトキシ-4-(トリフルオロメトキシ)安息香酸エステルは、高度に機能化された芳香族化合物です。分子内にシアノ基、メトキシ基、トリフルオロメトキシ基という3つの特徴的な置換基を有しており、これらが相乗的に作用することで優れた電子特性と立体効果を発揮します。特に、トリフルオロメトキシ基の導入により、高い脂溶性と代謝安定性が期待できます。この化合物は医農薬中間体として有用で、創薬化学分野における構造活性相関研究や新規活性化合物の探索において重要なビルディングブロックとして活用可能です。また、エステル部位はさらなる構造変換の足場として利用できる点も特長です。

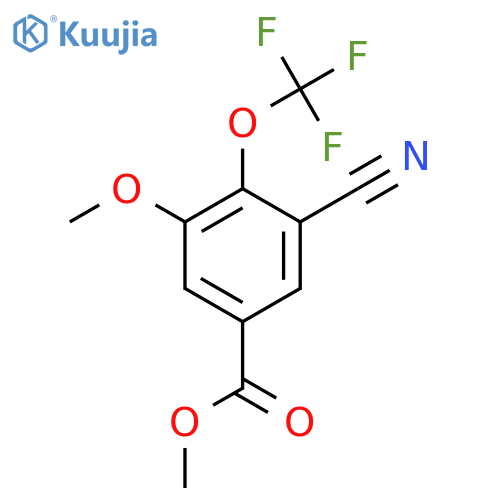

1806296-05-8 structure

商品名:Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate

CAS番号:1806296-05-8

MF:C11H8F3NO4

メガワット:275.180733680725

CID:4951497

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate

-

- インチ: 1S/C11H8F3NO4/c1-17-8-4-6(10(16)18-2)3-7(5-15)9(8)19-11(12,13)14/h3-4H,1-2H3

- InChIKey: AJMLPFRXVNCNOQ-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C#N)=CC(C(=O)OC)=CC=1OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 376

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 68.6

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015012971-250mg |

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate |

1806296-05-8 | 97% | 250mg |

470.40 USD | 2021-06-21 | |

| Alichem | A015012971-500mg |

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate |

1806296-05-8 | 97% | 500mg |

782.40 USD | 2021-06-21 | |

| Alichem | A015012971-1g |

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate |

1806296-05-8 | 97% | 1g |

1,534.70 USD | 2021-06-21 |

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

1806296-05-8 (Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量